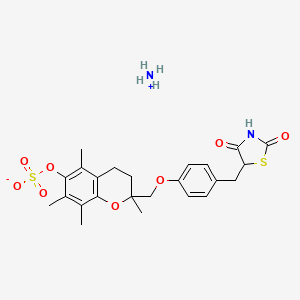![molecular formula C15H20O9 B1159280 Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate CAS No. 72500-11-9](/img/structure/B1159280.png)
Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves multi-component reactions that often use aromatic aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride under various catalysts and conditions. Such methodologies offer pathways to synthesize a wide array of organic compounds, including those with antimicrobial and antioxidant properties (Laroum et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds related to Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate often involves complex arrangements that include various functional groups contributing to their reactivity and properties. These structures are characterized by their ability to undergo a range of chemical reactions, facilitated by their functional groups (M. Sainsbury, 1991).
Chemical Reactions and Properties
The reactivity and chemical properties of such compounds are influenced by their molecular structure. They can participate in diverse chemical transformations, including oxidation, reduction, and conjugation, leading to various derivatives with potential biological and environmental implications. For instance, the formation of chlorinated by-products from reactions with free chlorine highlights their reactivity and environmental relevance (Haman et al., 2015).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, are crucial for the practical applications of these compounds. Their stability as non-volatile compounds makes them suitable as preservatives in various products, ensuring their widespread use over decades (Soni et al., 2002).
Chemical Properties Analysis
Understanding the chemical properties, including acidity, basicity, and reactivity towards other chemicals, is essential for predicting the behavior of these compounds in different environments and their interactions with biological systems. For example, their potential as weak endocrine disruptor chemicals underscores the importance of assessing their health effects and environmental impact (Haman et al., 2015).
科学的研究の応用
Chemical Synthesis and Structural Elucidation
Chemical synthesis techniques play a crucial role in the development and study of complex molecules like Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate. For instance, the work of Howarth and Harris (1968) showcases the synthesis and structural reassignment of related compounds, emphasizing the importance of precise chemical reactions in understanding molecular configurations Howarth & Harris, 1968.
Bioactive Compound Isolation
Research into naturally occurring compounds frequently leads to the discovery of bioactive substances with potential therapeutic applications. Xia et al. (2011) identified new derivatives of griseofulvin from a mangrove endophytic fungus, highlighting the significance of natural products in drug discovery and development Xia et al., 2011.
Functionalized Polymers
Sedlák et al. (2008) explored the preparation of carboxylic acid functionalized poly(ethylene glycol), demonstrating the compound's potential in creating functionalized polymers for various applications, including drug delivery systems Sedlák et al., 2008.
Biotransformation Studies
The biotransformation of gallic acid by Beauveria sulfurescens, as reported by Hsu et al. (2007), provides insights into the microbial metabolism of complex organic molecules, which could have implications for understanding the metabolic pathways of similar compounds Hsu et al., 2007.
Supramolecular Chemistry
The development of spherical supramolecular dendrimers self-organized in a novel thermotropic cubic liquid-crystalline phase, as researched by Balagurusamy et al. (1997), showcases the potential of complex molecules like this compound in constructing advanced materials with unique properties Balagurusamy et al., 1997.
作用機序
Mode of Action
The exact mode of action of Methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
特性
IUPAC Name |
methyl 3-methoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O9/c1-21-9-5-7(14(20)22-2)3-4-8(9)23-15-13(19)12(18)11(17)10(6-16)24-15/h3-5,10-13,15-19H,6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INSAQPSCUXYJAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,2R)-[1-(2,2-Dimethylpropanoyloxy)methyl-2-nitrobenzoyloxy-2-phenyl]ethyl Carbamic Acid tert-Buty](/img/no-structure.png)
